molecular formula C20H18N4S B2721359 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile CAS No. 860649-64-5

2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Cat. No.: B2721359
CAS No.: 860649-64-5
M. Wt: 346.45
InChI Key: VCJWKPYKSPAYJV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Methylation: The methylamino group can be introduced through a methylation reaction using methylamine.

    Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
  • 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile
  • 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile

Uniqueness

2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the 4-methylphenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-benzylsulfanyl-4-(methylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-14-8-10-16(11-9-14)18-17(12-21)19(22-2)24-20(23-18)25-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJWKPYKSPAYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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